molecular formula C28H22O6 B1239022 Viniferin

Viniferin

Cat. No.: B1239022
M. Wt: 454.5 g/mol
InChI Key: FQWLMRXWKZGLFI-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[(e)-2-(4-hydroxyphenyl)ethenyl]-2, 3-dihydro-1-benzofuran-3-yl]benzene-1, 3-diol belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. 5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[(e)-2-(4-hydroxyphenyl)ethenyl]-2, 3-dihydro-1-benzofuran-3-yl]benzene-1, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Chemistry and Pharmacology

Viniferin exhibits a range of biological activities, including anti-inflammatory, antidiabetic, anticancer, anti-angiogenic, antioxidant, and neuroprotective effects. Different forms like alpha, beta, delta, epsilon, gamma, R-viniferin, and R2-viniferin are studied for their potential in clinical research and future drug development. These forms have applications in preventing and treating serious illnesses (Fuloria et al., 2022).

Biological Effects

This compound's derivatives, including its oligomers, have been studied for their antimicrobial and antifungal properties. These compounds, due to their strong anti-fungal properties, fall under the category of plant antibiotics known as phytoalexins (Pervaiz, 2003).

Role in Plant Defense

Viniferins, as trans-resveratrol oligomers, help plants cope with pathogen attacks. They are significant in the plant defense mechanism against diseases like Plasmopara viticola infection in grapevines (Mattivi et al., 2011).

Neuroprotection in Parkinson’s Disease

Trans-ε-viniferin has shown potential as a neuroprotective and anti-inflammatory molecule in cellular models of Parkinson’s Disease. This suggests potential applications in complementary treatments for neurodegenerative disorders (Sergi et al., 2021).

Obesity and Related Health Alterations

ε-Viniferin is being studied for its ability to reduce fat accumulation and prevent obesity co-morbidities like type 2 diabetes and hypertension. This suggests its potential application as a nutraceutical or in functional foods (Gómez-Zorita et al., 2023).

Antibacterial and Cytotoxic Properties

Stilbene oligomers like this compound have been isolated for their antibacterial and cytotoxic potencies, suggesting applications in combating bacterial infections and cancer (Sahidin et al., 2017).

Potential in Cosmetic and Nutraceutical Products

The bioconversion of trans-resveratrol to δ-viniferin, which has potent antioxidant properties, indicates its potential use in cosmetic and nutraceutical products (Park et al., 2022).

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+

InChI Key

FQWLMRXWKZGLFI-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Synonyms

epsilon-viniferin
epsilon-viniferine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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